N-(4-Hydroxyphenyl)nonan-1-amide

Lipophilicity Partition coefficient Physicochemical profiling

Researchers requiring precise acetaminophen analogs for hepatotoxicity-sparing SAR studies face supply gaps for defined-chain N-(4-hydroxyphenyl)alkanamides. This C9 homolog (logP ~4.5) ensures distinct membrane permeability vs. C2-C8 or C10-C14 variants. • Nonanoyl (C9) chain-locked identity for reproducible target engagement. • Antimicrobial MIC 50-100 µg/mL supports mid-chain comparator use. • In-stock with verified purity for formulation and assay workflows.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 101-95-1
Cat. No. B094308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxyphenyl)nonan-1-amide
CAS101-95-1
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C15H23NO2/c1-2-3-4-5-6-7-8-15(18)16-13-9-11-14(17)12-10-13/h9-12,17H,2-8H2,1H3,(H,16,18)
InChIKeyVQLURHRLTDWRLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Hydroxyphenyl)nonan-1-amide Procurement Guide


N-(4-Hydroxyphenyl)nonan-1-amide (CAS 101-95-1), also known as 4'-hydroxynonananilide or N-pelargonyl-p-aminophenol, is a synthetic fatty acid amide belonging to the N-(4-hydroxyphenyl)alkanamide class [1]. It features a nonanoyl (C9) acyl chain linked via an amide bond to a 4-hydroxyphenyl moiety, yielding a molecular formula of C15H23NO2 and a molecular weight of 249.35 g/mol . This compound has been investigated as an acetaminophen analog with a modified lipophilicity profile and as a specialty chemical intermediate, stabilizer, or surfactant modifier . It bears the National Cancer Institute (NCI) identifier NSC 166352, indicating historical evaluation in cancer chemotherapy screening programs .

Lipophilicity-modified analogAcetaminophen analog with C9 acyl chain for non-narcotic analgesic research
Specialty intermediateUsed as stabilizer or surfactant modifier in industrial and materials research
NCI screening compoundPreviously evaluated in cancer chemotherapy screening programs (NSC 166352)

Chain-Length Specificity of N-(4-Hydroxyphenyl)nonan-1-amide


Generic substitution within the N-(4-hydroxyphenyl)alkanamide series is not feasible because the acyl chain length directly governs the compound's lipophilicity (logP), aqueous solubility, melting behavior, and membrane permeability [1]. The nonanoyl (C9) chain of the target compound imparts a computed logP of approximately 4.1–4.5, which is substantially higher than that of acetaminophen (C2; logP ~0.5) [2] and incrementally different from the C8 (logP ~3.6 predicted) and C10/C12 homologs [3]. These physicochemical differences translate into divergent biological performance in cellular differentiation assays, antimicrobial screening, and analgesic candidate profiling, where even a single methylene unit shift can alter effective concentrations and off-target profiles [4]. Consequently, procurement of the exact C9 chain length is critical for reproducibility in structure-activity relationship (SAR) studies and formulation development.

Chain length alters lipophilicity

C8 or C10 homologs differ in logP by ~0.5 units, shifting membrane permeability and formulation behavior.

Bioactivity shifts with methylene unit

Antimicrobial MIC and analgesic endpoint response may change even with single CH₂ addition or removal.

Exact C9 required for SAR

Structure-activity relationship studies depend on precise chain length; generic substitution invalidates comparisons.

Evidence Differentiating N-(4-Hydroxyphenyl)nonan-1-amide


Lipophilicity vs. Acetaminophen and Homologs

The computed octanol-water partition coefficient (XLogP3) of N-(4-Hydroxyphenyl)nonan-1-amide is 4.5, representing a 3–4 log unit increase over acetaminophen (logP ~0.5–1.4) [1]. Within the homologous series, each additional methylene unit contributes approximately 0.5 logP units, making the C9 chain a distinct moderate-lipophilicity point between the lower C8 (predicted XLogP3 ~4.0) and higher C10/C12 homologs [2]. This property is critical for formulations requiring controlled membrane partitioning without the excessive hydrophobicity that leads to precipitation or non-specific binding.

Lipophilicity vs. Analogs
Computed
XLogP3 4.5
Δ ~3.0–4.0 vs. acetaminophen
Supports formulation partitioning control
logP increment ~0.5 per CH₂ unit; C9 avoids excessive hydrophobicity
Lipophilicity Partition coefficient Physicochemical profiling

CA2 Inhibition vs. Acetaminophen

N-(4-Hydroxyphenyl)nonan-1-amide was tested against human carbonic anhydrase II (hCA2) and exhibited a Ki value greater than 100 µM (>1.00E+5 nM), indicating negligible inhibition [1]. In contrast, acetaminophen (N-(4-hydroxyphenyl)acetamide) is known to weakly inhibit certain carbonic anhydrase isoforms, albeit with low potency. The >100 µM Ki for the C9 compound suggests that chain elongation to C9 substantially reduces CA2 binding affinity, which may be advantageous in analgesic candidate profiling where CA2 inhibition is considered an off-target liability contributing to metabolic acidosis risk.

hCA2 Inhibition
Reported
Ki > 100 µM
CA2 off-target binding may be minimal
Vs. acetaminophen weak CA inhibition; chain elongation reduces affinity
Enzyme inhibition Carbonic anhydrase Off-target profiling

Antimicrobial MIC vs. In-Class Baseline

N-(4-Hydroxyphenyl)nonan-1-amide has demonstrated antimicrobial activity with reported minimum inhibitory concentrations (MICs) in the range of 50–100 µg/mL against unspecified bacterial strains . Although direct head-to-head data with C8, C10, and C12 homologs are not available in the same study, class-level inference suggests that antimicrobial potency in N-(4-hydroxyphenyl)alkanamides displays a parabolic dependence on chain length, with C8–C12 typically representing the optimal window [1]. The C9 chain balances sufficient membrane disruption capacity with maintained aqueous dispersibility, making it a logical lead candidate for further antimicrobial development.

Antimicrobial MIC
Class-level
50–100 µg/mL
Supports antimicrobial screening context
Parabolic chain-length SAR; C9 within active window for Gram screening
Antimicrobial activity Minimum inhibitory concentration Structure-activity relationship

Application Scenarios for N-(4-Hydroxyphenyl)nonan-1-amide


Analgesic Lead with Reduced Hepatotoxicity

Procure N-(4-Hydroxyphenyl)nonan-1-amide as a non-narcotic acetaminophen analog for SAR programs targeting analgesic efficacy with an improved safety profile. Its C9 acyl chain was engineered to retain therapeutic activity while lacking the metabolic pathway responsible for acetaminophen-induced hepatotoxicity, as indicated by class-level evidence on N-(4-hydroxyphenyl)alkanamides . The compound's higher logP (4.5 vs. acetaminophen's ~0.5) alters tissue distribution and metabolic handling, requiring distinct formulation strategies [1].

Mid-Chain Anilide Antimicrobial Screening

Use N-(4-Hydroxyphenyl)nonan-1-amide as a representative C9 member in a homologous series library (C6–C14) for antimicrobial susceptibility testing. Reported MIC values of 50–100 µg/mL support its inclusion as an active mid-chain comparator, enabling systematic investigation of chain-length effects on Gram-positive and Gram-negative bacterial targets .

Stabilizer & Surfactant Modifier Intermediate

Leverage the compound's balanced hydrophobic nonyl tail and hydrogen-bonding 4-hydroxyphenyl head group to serve as a stabilizer or surfactant modifier in industrial chemical processes. Suppliers note its utility in materials science for reducing surface tension and modifying interfacial properties, where the C9 chain offers an optimal compromise between solubility in organic solvents and limited water solubility, as compared to shorter (C2–C6) or longer (C14–C18) homologs .

Application
Selection Property
Validation Focus
Analgesic analog SAR studies
Modified lipophilicity for altered distribution
Metabolic pathway shift and hepatotoxicity endpoint comparison
Antimicrobial screening library
C9 chain as mid-length representative
MIC endpoints and chain-length SAR mapping
Stabilizer / surfactant modifier
Hydrophobic C9 tail with hydrogen-bonding head
Interfacial property and solubility screening
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